Hexamethylquercetagetin

描述

Hexamethylquercetagetin has been reported in Citrus reticulata, Vitex negundo, and other organisms with data available.

See also: Tangerine peel (part of); Citrus aurantium fruit rind (part of).

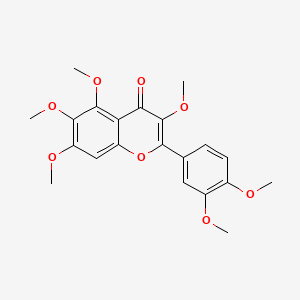

Structure

3D Structure

属性

IUPAC Name |

2-(3,4-dimethoxyphenyl)-3,5,6,7-tetramethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O8/c1-23-12-8-7-11(9-13(12)24-2)18-21(28-6)17(22)16-14(29-18)10-15(25-3)19(26-4)20(16)27-5/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHXSDKWBSFDZEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701301791 | |

| Record name | 3,5,6,7,3′,4′-Hexamethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701301791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Hexamethylquercetagetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029308 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1251-84-9 | |

| Record name | 3,5,6,7,3′,4′-Hexamethoxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1251-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexamethylquercetagetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001251849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5,6,7,3′,4′-Hexamethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701301791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEXAMETHYLQUERCETAGETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MF6VX27BO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hexamethylquercetagetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029308 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

142 - 143 °C | |

| Record name | Hexamethylquercetagetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029308 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation and Characterization of Hexamethylquercetagetin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation and characterization of Hexamethylquercetagetin (3,5,6,7,3',4'-Hexamethoxyflavone), a polymethoxylated flavone found in various plant species, notably in the peels of citrus cultivars. This document details the key analytical techniques and experimental protocols employed to confirm its molecular structure and define its physicochemical properties. All quantitative data are presented in structured tables for clarity and comparative analysis, and key experimental workflows are visualized using diagrams.

Introduction

This compound, a derivative of the flavonol quercetagetin, is distinguished by the methylation of all six of its hydroxyl groups. This structural modification significantly alters its physicochemical properties, such as solubility and bioavailability, making it a compound of interest in medicinal chemistry and drug development. Accurate structure elucidation and thorough characterization are fundamental to understanding its biological activity and potential therapeutic applications. This guide outlines the standard methodologies for isolating or synthesizing and subsequently characterizing this compound.

Physicochemical Properties

This compound is a solid at room temperature with a melting point of 142-143 °C.[1] Its molecular formula is C₂₁H₂₂O₈, corresponding to a molecular weight of 402.4 g/mol .[1][2]

| Property | Value | Source |

| IUPAC Name | 2-(3,4-dimethoxyphenyl)-3,5,6,7-tetramethoxychromen-4-one | [1][2] |

| Molecular Formula | C₂₁H₂₂O₈ | [1][2] |

| Molecular Weight | 402.4 g/mol | [1][2] |

| Melting Point | 142-143 °C | [1] |

| Physical Description | Solid | [1] |

| Canonical SMILES | COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)OC)OC | [1][2] |

| InChIKey | CHXSDKWBSFDZEU-UHFFFAOYSA-N | [1][2] |

Structure Elucidation Workflow

The structural elucidation of this compound typically involves a combination of spectroscopic techniques following its isolation from a natural source or chemical synthesis. The logical workflow for this process is outlined below.

Experimental Protocols and Data

Synthesis of this compound

A common method for the preparation of this compound is the exhaustive methylation of quercetagetin or its acetyl derivative.

Experimental Protocol:

A previously reported synthesis involves dissolving the acetyl derivative of quercetagetin in acetone. The solution is then treated with dimethyl sulphate and a 20% sodium hydroxide solution, added alternately in small portions. The reaction mixture is made alkaline and left to stand overnight. Subsequently, the acetone is removed by heating, and the remaining alkaline solution is acidified to precipitate the hexamethyl ether. The crude product can be purified by crystallization from alcohol, yielding narrow rectangular plates.[3]

Spectroscopic Characterization

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is characteristic of the flavonoid chromophore.

Experimental Protocol:

A dilute solution of this compound in a suitable solvent (e.g., methanol or ethanol) is prepared. The UV-Vis spectrum is recorded over a wavelength range of 200-700 nm using a spectrophotometer.

Expected Spectral Data:

Flavonoids typically exhibit two major absorption bands. For this compound, these bands are expected in the regions of 240-280 nm (Band II, corresponding to the A-ring benzoyl system) and 300-380 nm (Band I, corresponding to the B-ring cinnamoyl system). The exact positions of these maxima are influenced by the methylation pattern.

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Experimental Protocol:

The IR spectrum of a solid sample of this compound is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr (potassium bromide) pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

Expected Spectral Data:

| Wavenumber (cm⁻¹) | Assignment |

| ~2950-2850 | C-H stretching (methyl groups) |

| ~1650-1630 | C=O stretching (γ-pyrone carbonyl group) |

| ~1600, 1500, 1450 | C=C stretching (aromatic rings) |

| ~1270-1020 | C-O stretching (ethers) |

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules, providing information on the carbon-hydrogen framework.

Experimental Protocol:

A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer.

Expected ¹H and ¹³C NMR Spectral Data (Predicted and based on related compounds):

-

¹H NMR: Signals corresponding to the aromatic protons on the A and B rings are expected in the range of δ 6.0-8.0 ppm. Multiple sharp singlets corresponding to the six methoxy groups (18 protons in total) will be observed in the upfield region, typically between δ 3.7-4.1 ppm.

-

¹³C NMR: The spectrum will show 21 distinct carbon signals. The carbonyl carbon (C-4) will appear at a characteristic downfield shift (around δ 170-180 ppm). Aromatic and olefinic carbons will resonate in the δ 90-165 ppm region. The six methoxy carbons will be found in the upfield region (δ 55-65 ppm).

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which aids in structure confirmation.

Experimental Protocol:

The mass spectrum of this compound can be obtained using various ionization techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI). For detailed fragmentation analysis, tandem mass spectrometry (MS/MS) is employed.

Expected Mass Spectral Data:

-

Molecular Ion: The mass spectrum will show a prominent molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the exact mass of this compound (C₂₁H₂₂O₈, exact mass: 402.1315).

-

Fragmentation Pattern: Polymethoxylated flavonoids exhibit characteristic fragmentation patterns. Common fragmentation pathways involve the loss of methyl radicals (•CH₃) and neutral molecules like carbon monoxide (CO) and formaldehyde (CH₂O). The retro-Diels-Alder (rDA) cleavage of the C-ring is also a common fragmentation pathway for flavonoids, providing information about the substitution pattern on the A and B rings.

Conclusion

The structure elucidation and characterization of this compound are achieved through a synergistic application of synthetic chemistry and modern spectroscopic techniques. While foundational data exists, this guide highlights the necessity for comprehensive, publicly available high-resolution spectral data to fully support its potential in drug discovery and development. The methodologies outlined herein provide a robust framework for the continued investigation of this and other polymethoxylated flavonoids.

References

Hexamethylquercetagetin: An In-depth Technical Guide on its Core Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hexamethylquercetagetin, a polymethoxylated flavone, is an emerging natural compound with significant potential in oncology. While direct research on this specific molecule is limited, this guide synthesizes the available data and provides a comprehensive overview of its anticipated mechanism of action in cancer cells. Drawing inferences from studies on its parent compound, quercetagetin, and other closely related polymethoxylated flavonoids (PMFs), this document outlines the core pathways through which this compound likely exerts its anti-cancer effects. These mechanisms include the induction of apoptosis, cell cycle arrest, and the modulation of key oncogenic signaling pathways such as PI3K/Akt/mTOR and MAPK/ERK. This guide presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the implicated signaling cascades to support further research and drug development efforts.

Introduction

Flavonoids, a class of polyphenolic secondary metabolites found in plants, have long been recognized for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. Among these, polymethoxylated flavonoids (PMFs) have garnered significant attention due to their enhanced metabolic stability and bioavailability compared to their hydroxylated counterparts. This compound (3,5,6,7,3',4'-Hexamethoxyflavone), a fully methylated derivative of quercetagetin, is a prominent member of this class. While research on this compound is still in its nascent stages, preliminary evidence and studies on structurally similar compounds suggest it holds considerable promise as a potent and selective anti-cancer agent. This technical guide aims to consolidate the current understanding and rationally infer the mechanisms of action of this compound in cancer cells.

Core Mechanisms of Action

The anticancer activity of this compound is likely multifaceted, involving the induction of programmed cell death (apoptosis), halting of the cell division cycle, and interference with crucial signaling pathways that govern cancer cell proliferation and survival.

Induction of Apoptosis

Apoptosis is a regulated process of cell death that is often dysregulated in cancer. This compound is anticipated to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: This pathway is initiated by intracellular stress and converges on the mitochondria. It is plausible that this compound modulates the expression of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic members (e.g., Bcl-2, Mcl-1) and an increase in the pro-apoptotic members (e.g., Bax, Bak). This shift in balance would lead to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3, culminating in apoptotic cell death. A study on a dimethylated quercetagetin derivative demonstrated its ability to suppress the expression of Bcl-2 and Mcl-1 in leukemia cells.[1]

-

Extrinsic Pathway: This pathway is triggered by the binding of extracellular death ligands to transmembrane death receptors. While direct evidence for this compound is lacking, related flavonoids have been shown to upregulate the expression of death receptors like Fas and their ligands, leading to the activation of caspase-8 and subsequent executioner caspases.

Furthermore, this compound has been reported to suppress NF-κB signaling, a key pathway that promotes cell survival and inhibits apoptosis in cancer cells.[2]

Cell Cycle Arrest

Uncontrolled cell proliferation is a hallmark of cancer, driven by a dysregulated cell cycle. This compound is predicted to induce cell cycle arrest, thereby halting the proliferation of cancer cells. Studies on a dimethylated quercetagetin derivative and a structurally similar hexamethoxyflavone have shown the induction of G2/M phase arrest.[1][3] This arrest is likely mediated by the modulation of key cell cycle regulatory proteins, including:

-

Cyclins and Cyclin-Dependent Kinases (CDKs): this compound may downregulate the expression or activity of cyclins (e.g., Cyclin B1) and CDKs (e.g., CDK1) that are essential for the G2 to M phase transition.

-

Cell Cycle Checkpoint Proteins: It may also influence the activity of checkpoint kinases such as Chk1 and Chk2, which play a crucial role in halting the cell cycle in response to cellular stress.

Modulation of Oncogenic Signaling Pathways

This compound is expected to exert its anticancer effects by targeting key signaling pathways that are frequently hyperactivated in cancer.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a common feature of many cancers. Polymethoxylated flavonoids have been shown to inhibit this pathway.[4] It is hypothesized that this compound can inhibit the phosphorylation and activation of key components of this pathway, including PI3K, Akt, and mTOR. This inhibition would lead to a cascade of downstream effects, including the suppression of protein synthesis, cell growth, and proliferation, and the induction of apoptosis.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is another critical pathway that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is also common in cancer. A structural isomer of this compound has been shown to suppress the MAPK/ERK signaling pathway in triple-negative breast cancer cells.[3] By inhibiting the phosphorylation of key kinases in this cascade, such as MEK and ERK, this compound could effectively block the transmission of growth signals, leading to reduced cell proliferation.

Quantitative Data

Direct quantitative data for this compound is scarce in the public domain. However, a study on a synthesized dimethylated quercetagetin derivative (Compound 2a) provides valuable insight into the potential potency of methylated quercetagetins.

Table 1: IC50 Values of a Dimethylated Quercetagetin Derivative (Compound 2a) in Leukemia Cell Lines [1]

| Cell Line | Cancer Type | IC50 (µM) |

| U937 | Histiocytic Lymphoma | 0.276 |

| K562 | Chronic Myelogenous Leukemia | 0.159 |

| K562R | Doxorubicin-resistant CML | 0.312 |

| KG-1 | Acute Myelogenous Leukemia | 0.271 |

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. The following are generalized methodologies commonly used to investigate the mechanism of action of novel anticancer compounds, which would be applicable to the study of this compound.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

-

Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 and 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 and 48 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.

-

Incubation: Incubate for 30 minutes in the dark at room temperature.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Signaling Pathway Proteins

-

Protein Extraction: Treat cells with this compound for various time points, then lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine protein concentration using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, Caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the hypothesized signaling pathways and experimental workflows.

Hypothesized Induction of Apoptosis and Cell Cycle Arrest by this compound.

References

Hexamethylquercetagetin: A Technical Guide for Researchers

CAS Number: 1251-84-9

Hexamethylquercetagetin is a naturally occurring polymethoxylated flavone, a class of organic compounds widely distributed in the plant kingdom.[1][2][3] This guide provides an in-depth overview of its chemical properties, experimental protocols for its analysis, and its role in key signaling pathways, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound, also known by its synonyms Quercetagetin hexamethyl ether and 3,5,6,7,3',4'-Hexamethoxyflavone, possesses the chemical formula C₂₁H₂₂O₈.[1][2] A comprehensive summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1251-84-9 | [2] |

| Molecular Formula | C₂₁H₂₂O₈ | [1][2] |

| Molecular Weight | 402.4 g/mol | [1][2] |

| Melting Point | 142 - 143 °C | [2] |

| Physical Description | Solid | [2] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. | |

| Chemical Family | Flavonoids | [1] |

Experimental Protocols

This section details the methodologies for the determination of key physicochemical properties of this compound and for assessing its biological activity.

Melting Point Determination

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Protocol:

-

A small, finely powdered sample of this compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. For this compound, this is reported to be 142-143 °C.[2]

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

General Protocol:

-

Column: A C18 reversed-phase column is typically used for flavonoid separation.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with a small percentage of formic acid or acetic acid to improve peak shape) and an organic solvent (e.g., acetonitrile or methanol) is common.

-

Flow Rate: A typical flow rate is around 1.0 mL/min.

-

Detection: A UV detector is used, with the wavelength set at the absorbance maximum of this compound.

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO or methanol) and then diluted to an appropriate concentration with the mobile phase.

-

Injection: A small volume (e.g., 10-20 µL) of the sample solution is injected into the HPLC system.

-

Analysis: The purity is determined by calculating the area percentage of the main peak in the chromatogram. Commercial suppliers often report a purity of >98% by HPLC.[1]

Quantitative Solubility Determination

The following protocol outlines a general method for determining the quantitative solubility of this compound in various solvents.

Protocol:

-

An excess amount of solid this compound is added to a known volume of the solvent of interest in a sealed vial.

-

The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The saturated solution is then filtered to remove any undissolved solid.

-

The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy, by comparing the response to a standard curve of known concentrations.

Biological Activity and Signaling Pathways

This compound has demonstrated significant anti-inflammatory properties. Research has shown that it can modulate key inflammatory signaling pathways, specifically the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Anti-inflammatory Activity in RAW 264.7 Macrophages

A common in vitro model to assess the anti-inflammatory effects of compounds involves the use of RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS).

Experimental Workflow for Anti-inflammatory Assay:

Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.

NF-κB and MAPK Signaling Pathways

This compound exerts its anti-inflammatory effects by inhibiting the activation of the NF-κB and MAPK signaling pathways. In LPS-stimulated macrophages, LPS binds to Toll-like receptor 4 (TLR4), triggering a downstream cascade that leads to the activation of both NF-κB and MAPK pathways. This activation results in the production of pro-inflammatory mediators. This compound intervenes in this process, leading to a reduction in the inflammatory response.

Signaling Pathway Diagram:

Caption: Inhibition of NF-κB and MAPK signaling pathways by this compound.

This guide provides a foundational understanding of this compound for research and development purposes. Further investigation into its specific analytical methodologies and broader biological activities is warranted to fully elucidate its therapeutic potential.

References

Preliminary In Vitro Studies of Hexamethylquercetagetin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexamethylquercetagetin is a polymethoxylated flavone, a class of compounds found in citrus peels that has garnered significant interest for its potential therapeutic properties. As a derivative of quercetagetin, it is anticipated to possess enhanced bioavailability and biological activity. This technical guide provides a comprehensive overview of the preliminary in vitro studies relevant to this compound, drawing upon data from its parent compound, quercetagetin, and other closely related flavonoids. The guide details experimental protocols for assessing its anticancer and anti-inflammatory effects and visualizes the key signaling pathways likely modulated by this compound.

Data Presentation: In Vitro Bioactivity of Related Flavonoids

Due to the limited availability of specific quantitative data for this compound, this section summarizes the in vitro bioactivity of its parent compound, quercetagetin, and the well-studied flavonoid, quercetin. This data provides a benchmark for hypothesizing the potential efficacy of this compound.

Table 1: Cytotoxicity of Quercetagetin and Quercetin in Cancer Cell Lines

| Compound | Cell Line | Assay | Exposure Time | IC50 Value (µM) | Reference |

| Quercetagetin | H9c2 | MTT Assay | 24 hours | ~10 µM (reduced viability) | [1] |

| Quercetin | MCF-7 | MTT Assay | 48 hours | 73 µM | [2] |

| Quercetin | MDA-MB-231 | MTT Assay | 48 hours | 85 µM | [2] |

| Quercetin | HepG2 | MTT Assay | 48 hours | ~50 µM | [3] |

| Quercetin | CT-26 (Colon Carcinoma) | MTT Assay | 24, 48, 72 hours | See reference for full data | [4] |

| Quercetin | LNCaP (Prostate Adenocarcinoma) | MTT Assay | 24, 48, 72 hours | See reference for full data | [4] |

Table 2: Effect of Quercetin on Cell Cycle Distribution

| Cell Line | Treatment Concentration | Exposure Time | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |

| HepG2 | 50 µM | 48 hours | Increased | - | - | [3] |

| T47D | 50 µM | Not Specified | - | - | 54.7% (from 27% control) | [5] |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the biological activity of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).

Methodology:

-

Cell Seeding: Plate cells (e.g., HepG2, MCF-7, MDA-MB-231) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to various concentrations in the cell culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a negative control (medium only).

-

Incubation: Incubate the cells with the compound for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis and distinguish between early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Methodology:

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 or 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

-

Cell Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, FITC-positive/PI-positive cells are late apoptotic/necrotic, and FITC-negative/PI-negative cells are viable.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle progression.

Methodology:

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of PI.

Anti-inflammatory Assay (Measurement of Pro-inflammatory Cytokines)

Objective: To assess the anti-inflammatory potential of this compound by measuring its effect on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

-

Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7) in a 24-well plate.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

-

Supernatant Collection: Collect the cell culture supernatants.

-

Cytokine Measurement: Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatants using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Data Analysis: Compare the cytokine levels in the this compound-treated groups with the LPS-stimulated control group to determine the inhibitory effect.

Mandatory Visualization: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by this compound and a typical experimental workflow for its in vitro evaluation.

Caption: Experimental workflow for in vitro evaluation of this compound.

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

Caption: Potential inhibitory effects of this compound on the MAPK signaling pathway.

Conclusion

The preliminary in vitro data on quercetagetin and related flavonoids suggest that this compound holds promise as a bioactive compound with potential anticancer and anti-inflammatory properties. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers to systematically investigate the in vitro effects of this compound. Further studies are warranted to generate specific quantitative data for this compound to fully elucidate its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Anticancer Activity and Molecular Mechanisms of Acetylated and Methylated Quercetin in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quercetin reduces cyclin D1 activity and induces G1 phase arrest in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quercetin Effects on Cell Cycle Arrest and Apoptosis and Doxorubicin Activity in T47D Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

Hexamethylquercetagetin: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexamethylquercetagetin (HMQ), a polymethoxylated flavone primarily found in the peel of citrus fruits, is emerging as a compound of significant interest in the field of therapeutic agent development. As a derivative of the well-studied flavonoid quercetin, HMQ exhibits enhanced bioavailability due to the methylation of its hydroxyl groups, a feature that overcomes a key limitation of its parent compound. This technical guide provides a comprehensive overview of the current state of research into the therapeutic potential of this compound, with a particular focus on its anti-cancer and anti-inflammatory properties. Detailed experimental methodologies, quantitative data, and analyses of its impact on key cellular signaling pathways are presented to serve as a valuable resource for researchers and professionals in drug discovery and development.

Introduction

Flavonoids, a diverse group of plant secondary metabolites, have long been recognized for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. Quercetin is one of the most abundant and well-researched flavonoids. However, its clinical application has been hampered by poor water solubility and low bioavailability. Chemical modifications, such as methylation, have been explored to enhance its pharmacokinetic profile. This compound (3,5,6,7,3',4'-Hexamethoxyflavone) is a fully methylated derivative of quercetagetin, a closely related flavonol to quercetin. This full methylation is hypothesized to significantly increase its lipophilicity and membrane permeability, leading to improved absorption and metabolic stability. This guide will delve into the documented therapeutic activities of HMQ, the underlying molecular mechanisms, and the experimental frameworks used to elucidate its potential as a therapeutic agent.

Anti-Cancer Activity

Current research indicates that this compound exhibits significant anti-proliferative effects in various cancer cell lines, with a notable impact on cervical carcinoma.

Quantitative Data: Inhibition of Cancer Cell Viability

The cytotoxic effects of this compound have been evaluated against several cervical cancer cell lines. The following table summarizes the observed inhibition of cell viability after 24 hours of incubation.

| Cell Line | Concentration (µM) | % Inhibition of Cell Viability (approx.) |

| Ca Ski | 10 | 20% |

| 20 | 45% | |

| 40 | 70% | |

| C-33 A | 10 | 15% |

| 20 | 40% | |

| 40 | 65% | |

| HeLa | 10 | 10% |

| 20 | 35% | |

| 40 | 60% | |

| SiHa | 10 | 18% |

| 20 | 42% | |

| 40 | 68% | |

| NIH3T3 (Normal Fibroblast) | 10-40 | No significant toxicity |

Data compiled from a study by Liu et al. (2022).[1]

Mechanism of Action: Targeting the NF-κB Signaling Pathway

A key mechanism underlying the anti-cancer activity of this compound is its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of cancer cell survival and proliferation.[1] HMQ has been shown to prohibit NF-κB-derived luciferase activity in Ca Ski and C-33 A cervical cancer cells.[1] Furthermore, it inhibits the phosphorylation of NF-κB p65 and its inhibitor, IκBα, both with and without stimulation by tumor necrosis factor-alpha (TNFα), a potent activator of the NF-κB pathway.[1] This inhibition of NF-κB signaling disrupts the pro-survival signals that are often constitutively active in cancer cells, leading to a reduction in cell viability.

References

Spectroscopic Profile of Hexamethylquercetagetin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for Hexamethylquercetagetin (3,5,6,7,3',4'-Hexamethoxyflavone), a fully methylated derivative of the flavonol Quercetagetin. This document is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development by consolidating its mass spectrometry and nuclear magnetic resonance data.

Introduction

This compound is a polymethoxylated flavone found in various plant species. As a fully methylated flavonoid, it exhibits distinct physicochemical properties, including increased lipophilicity, which can significantly influence its bioavailability and pharmacological activity. Accurate and detailed spectroscopic data are paramount for the unambiguous identification and characterization of this compound in natural extracts or synthetic preparations, and for quality control in drug development processes. This guide summarizes the available mass spectrometry and nuclear magnetic resonance data and provides standardized experimental protocols for acquiring such data.

Chemical Structure and Properties

-

Systematic Name: 2-(3,4-dimethoxyphenyl)-3,5,6,7-tetramethoxychromen-4-one

-

Molecular Formula: C₂₁H₂₂O₈

-

Molecular Weight: 402.4 g/mol

Mass Spectrometry (MS) Data

Mass spectrometry of this compound is characterized by a prominent molecular ion peak and a primary fragmentation pattern involving the sequential loss of methyl radicals (•CH₃) from its methoxy groups.

GC-MS Fragmentation Data

The Gas Chromatography-Mass Spectrometry (GC-MS) data reveals the following major fragments:

| m/z | Proposed Fragment | Relative Intensity |

| 402 | [M]⁺ | High |

| 387 | [M - CH₃]⁺ | High |

| 372 | [M - 2CH₃]⁺ | Moderate |

| 357 | [M - 3CH₃]⁺ | Moderate |

| 401 | [M - H]⁺ | Low |

Proposed ESI-MS/MS Fragmentation Pathway

Under Electrospray Ionization (ESI) conditions, the fragmentation of the protonated molecule [M+H]⁺ is expected to follow a similar pattern of neutral losses of formaldehyde (CH₂O) or radical losses of methyl groups.

Caption: Proposed ESI-MS/MS fragmentation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-8 | 6.5 - 6.7 | s | - |

| H-2' | 7.6 - 7.8 | d | ~2.0 |

| H-5' | 6.9 - 7.1 | d | ~8.5 |

| H-6' | 7.6 - 7.8 | dd | ~8.5, 2.0 |

| 3-OCH₃ | 3.8 - 4.0 | s | - |

| 5-OCH₃ | 3.9 - 4.1 | s | - |

| 6-OCH₃ | 3.8 - 4.0 | s | - |

| 7-OCH₃ | 3.9 - 4.1 | s | - |

| 3'-OCH₃ | 3.9 - 4.1 | s | - |

| 4'-OCH₃ | 3.9 - 4.1 | s | - |

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 155 - 157 |

| C-3 | 138 - 140 |

| C-4 | 178 - 180 |

| C-4a | 106 - 108 |

| C-5 | 158 - 160 |

| C-6 | 132 - 134 |

| C-7 | 157 - 159 |

| C-8 | 90 - 92 |

| C-8a | 152 - 154 |

| C-1' | 123 - 125 |

| C-2' | 110 - 112 |

| C-3' | 149 - 151 |

| C-4' | 151 - 153 |

| C-5' | 111 - 113 |

| C-6' | 120 - 122 |

| Methoxy Carbons | 55 - 62 |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound, based on standard methodologies for flavonoids.

Sample Preparation

-

Dissolution: Accurately weigh 5-10 mg of the purified compound.

-

NMR Sample: Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

MS Sample: For direct infusion, dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. For LC-MS analysis, prepare a more dilute solution (e.g., 10-100 µg/mL) in the mobile phase.

NMR Spectroscopy

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

-

Spectral Width: 0 to 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Mass Spectrometry (LC-MS/MS)

-

Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from 5-95% B over 15-20 minutes.

-

Flow Rate: 0.2-0.4 mL/min.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5-4.5 kV.

-

Gas Temperature: 300-350 °C.

-

Nebulizer Pressure: 30-45 psi.

-

MS Scan Range: m/z 100-1000.

-

MS/MS: Collision-induced dissociation (CID) with varying collision energies to generate fragment ions.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a purified flavonoid like this compound.

Caption: General workflow for spectroscopic analysis of flavonoids.

The Pharmacology of Hexamethylquercetagetin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexamethylquercetagetin, a polymethoxylated flavone (PMF) found in the peels of citrus fruits, has emerged as a molecule of interest for its potential therapeutic properties. As a fully methylated derivative of the flavonol quercetagetin, its enhanced lipophilicity suggests improved bioavailability compared to its parent compound. This technical guide provides a comprehensive overview of the current understanding of the pharmacology of this compound, with a focus on its mechanism of action, available quantitative data, and the experimental methodologies employed in its characterization. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

Introduction

This compound (3,5,6,7,3',4'-Hexamethoxyflavone) is a natural flavonoid characterized by the complete methylation of all hydroxyl groups of its parent compound, quercetagetin.[1] Flavonoids, a broad class of plant secondary metabolites, are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[2] The methylation of flavonoids can significantly alter their physicochemical properties, often leading to increased metabolic stability and membrane permeability. This guide synthesizes the available scientific literature on this compound to provide a detailed understanding of its pharmacological profile.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Synonyms | Hexa-O-methylquercetagetin, Quercetagetin hexamethyl ether, 3,5,6,7,3',4'-Hexamethoxyflavone | [3] |

| Molecular Formula | C₂₁H₂₂O₈ | [1] |

| Molecular Weight | 402.39 g/mol | [1] |

| Appearance | Solid | |

| Natural Sources | Peels of citrus cultivars, such as Citrus unshiu | [2][3] |

Pharmacology

Mechanism of Action: Anti-inflammatory Effects

Recent studies have elucidated the anti-inflammatory mechanism of this compound. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, this compound has been shown to suppress the production of key inflammatory mediators, including prostaglandin E₂ (PGE₂) and nitric oxide (NO).[2] This suppression is achieved by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2]

The underlying molecular mechanism for this anti-inflammatory activity involves the modulation of critical signaling pathways. This compound has been observed to repress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways in response to LPS stimulation.[2]

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS and COX-2. This compound inhibits this process, thereby downregulating the expression of these inflammatory mediators.[2]

References

- 1. This compound | C21H22O8 | CID 386331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

Hexamethylquercetagetin: A Polymethoxylated Flavone with Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hexamethylquercetagetin is a polymethoxylated flavone (PMF), a class of flavonoid compounds characterized by the presence of multiple methoxy groups on the flavone backbone.[1] These natural compounds are predominantly found in the peels of citrus fruits.[1] The extensive methoxylation of the flavonoid core significantly influences its physicochemical properties, leading to increased lipophilicity and enhanced bioavailability compared to their hydroxylated counterparts. This heightened membrane permeability is believed to contribute to their potent biological activities.

This technical guide provides a comprehensive overview of this compound, focusing on its role as a polymethoxylated flavone with significant therapeutic potential, particularly in the realm of oncology. We will delve into its chemical properties, summarize the available quantitative data on its biological effects, provide detailed experimental protocols for its study, and visualize the key signaling pathways it modulates.

Chemical and Physical Properties

This compound, also known as 3,5,6,7,3',4'-Hexamethoxyflavone, possesses the chemical formula C₂₁H₂₂O₈ and a molecular weight of 402.4 g/mol . Its structure is characterized by a flavone core with methoxy groups attached at the 3, 5, 6, 7, 3', and 4' positions.

| Property | Value | Reference |

| IUPAC Name | 2-(3,4-dimethoxyphenyl)-3,5,6,7-tetramethoxychromen-4-one | |

| Molecular Formula | C₂₁H₂₂O₈ | |

| Molecular Weight | 402.4 g/mol | |

| CAS Number | 1251-84-9 | |

| Appearance | Solid | |

| Melting Point | 142 - 143 °C |

Biological Activity and Quantitative Data

This compound has demonstrated significant potential as an anticancer agent, particularly in cervical carcinoma. The available quantitative data from in vitro studies is summarized below. It is important to note that research on this specific polymethoxylated flavone is ongoing, and the data presented here is based on currently available literature.

Table 1: In Vitro Anticancer Activity of this compound in Cervical Carcinoma Cell Lines

| Cell Line | Assay | Concentration | Effect |

| Ca Ski | MTT Assay | Not specified | Significant inhibition of cell survival |

| C-33 A | MTT Assay | Not specified | Significant inhibition of cell survival |

| HeLa | MTT Assay | Not specified | Significant inhibition of cell survival |

| SiHa | MTT Assay | Not specified | Significant inhibition of cell survival |

Data summarized from a study by Sun et al. (2022) which demonstrated a significant inhibition of survival in these cervical carcinoma cell lines after a 24-hour incubation with this compound (HTQC). The specific IC50 values were not provided in the abstract.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of this compound. These protocols are based on standard laboratory procedures and can be adapted for specific research needs.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of cancer cells.

Materials:

-

This compound (HTQC)

-

Cancer cell lines (e.g., HeLa, Ca Ski, C-33 A, SiHa)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete DMEM. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with serum-free DMEM to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a negative control (medium only).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: The cell viability is expressed as a percentage of the control. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be calculated from the dose-response curve.

Western Blot Analysis for NF-κB Signaling Proteins

This protocol is for assessing the effect of this compound on the expression and phosphorylation of key proteins in the NF-κB signaling pathway.

Materials:

-

This compound (HTQC)

-

Cancer cell lines

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound as described in the cell viability assay. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using the BCA protein assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibodies overnight at 4°C. After washing with TBST, incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).

Signaling Pathways and Visualizations

This compound has been shown to suppress the NF-κB signaling pathway, a critical pathway involved in inflammation, cell survival, and proliferation. The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.

Caption: this compound inhibits the NF-κB signaling pathway.

Caption: Workflow for assessing cell viability with this compound.

Conclusion

This compound, a polymethoxylated flavone found in citrus peels, exhibits promising anticancer properties, particularly through the inhibition of the NF-κB signaling pathway. Its enhanced bioavailability compared to other flavonoids makes it an attractive candidate for further investigation and development as a therapeutic agent. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this intriguing natural compound. Further studies are warranted to elucidate its detailed mechanism of action, evaluate its efficacy in a broader range of cancer models, and assess its in vivo activity and safety profile.

References

An Initial Exploration of Hexamethylquercetagetin Bioavailability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexamethylquercetagetin, a polymethoxylated flavone (PMF) found in citrus peels, has garnered interest for its potential pharmacological activities. However, a comprehensive understanding of its bioavailability is crucial for evaluating its therapeutic potential. This technical guide provides an initial exploration of the bioavailability of this compound, drawing upon existing data for structurally related PMFs, namely nobiletin and tangeretin, due to the current absence of direct studies on this compound itself. This document summarizes key pharmacokinetic parameters, details relevant experimental methodologies for assessing bioavailability, and illustrates the signaling pathways potentially modulated by this class of compounds. All quantitative data from analogous compounds are presented in structured tables for comparative analysis. Detailed experimental protocols and visual representations of signaling pathways and workflows are provided to guide future research in this area.

Introduction

This compound is a fully methylated derivative of the flavonol quercetagetin, belonging to the class of polymethoxylated flavones (PMFs). These compounds are characterized by the presence of multiple methoxy groups on the flavonoid backbone, a structural feature that significantly influences their physicochemical properties and biological activity. Increased methoxylation is generally associated with enhanced metabolic stability and membrane permeability, potentially leading to improved oral bioavailability compared to their polyhydroxylated counterparts.

Given the nascent stage of research on this compound, this guide synthesizes available data on well-studied PMFs like nobiletin and tangeretin to build a foundational understanding of its likely pharmacokinetic profile. This approach, while indirect, provides a valuable starting point for researchers and drug development professionals interested in the therapeutic development of this compound.

Predicted Pharmacokinetic Profile of this compound

Direct pharmacokinetic data for this compound is not currently available in the public domain. However, by examining the data from structurally similar PMFs, we can infer a likely profile. The following tables summarize the pharmacokinetic parameters of nobiletin and tangeretin in rats, which can serve as a proxy for estimating the bioavailability of this compound.

Table 1: Oral Bioavailability of Polymethoxylated Flavones in Rats

| Compound | Dose (mg/kg) | Formulation | Oral Bioavailability (%) | Reference |

| Nobiletin | 50 | Oil Suspension | ~20 | [1][2] |

| Tangeretin | 50 | Suspension | < 3.05 | [3] |

| Tangeretin | 50 | RM-β-CD Solution | 6.02 | [3] |

| Tangeretin | 50 | Not Specified | 27.11 | [4][5][6] |

Table 2: Pharmacokinetic Parameters of Polymethoxylated Flavones in Rats Following Oral Administration

| Compound | Dose (mg/kg) | Cmax (µg/mL) | Tmax (min) | t½ (min) | Reference |

| Nobiletin | 50 | 9.03 | 30 | - | [7] |

| Tangeretin | 50 | 0.87 ± 0.33 | 340.00 ± 48.99 | 342.43 ± 71.27 | [4][5][6] |

Note: The variability in the reported oral bioavailability of tangeretin highlights the significant influence of the formulation on its absorption.

Based on these data, it is hypothesized that this compound, being a highly methoxylated flavone, will exhibit moderate to good oral bioavailability. The presence of six methoxy groups is expected to enhance its lipophilicity and facilitate its absorption across the intestinal epithelium.

Experimental Protocols for Bioavailability Assessment

This section outlines key experimental methodologies that can be employed to determine the bioavailability of this compound.

In Vitro Intestinal Permeability: Caco-2 Cell Monolayer Assay

The Caco-2 cell monolayer assay is a widely accepted in vitro model for predicting the intestinal permeability of compounds.

Protocol:

-

Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 18-22 days to allow for differentiation into a polarized monolayer resembling the intestinal epithelium.

-

Monolayer Integrity: The integrity of the cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER).

-

Permeability Assay:

-

The test compound (this compound) is added to the apical (AP) side of the monolayer (representing the intestinal lumen).

-

Samples are collected from the basolateral (BL) side (representing the bloodstream) at various time points.

-

To assess active efflux, the transport of the compound is also measured from the BL to the AP direction.

-

-

Quantification: The concentration of the compound in the collected samples is determined by a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) where:

-

dQ/dt is the rate of drug transport across the monolayer

-

A is the surface area of the insert

-

C0 is the initial concentration of the drug in the donor chamber

-

In Vivo Pharmacokinetic Studies in Animal Models

Pharmacokinetic studies in animal models, such as rats, are essential for determining the in vivo absorption, distribution, metabolism, and excretion (ADME) profile of a compound.

Protocol:

-

Animal Model: Sprague-Dawley rats are commonly used. Animals are fasted overnight before drug administration.

-

Drug Administration: this compound is administered orally (e.g., by gavage) and intravenously (to determine absolute bioavailability).

-

Blood Sampling: Blood samples are collected at predetermined time points via the tail vein or another appropriate site.

-

Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

-

Sample Preparation for Analysis:

-

Protein Precipitation: A common method for initial sample clean-up. An organic solvent (e.g., acetonitrile) is added to the plasma to precipitate proteins.

-

Liquid-Liquid Extraction: An alternative method where the plasma is mixed with an immiscible organic solvent to extract the compound of interest.

-

Solid-Phase Extraction (SPE): A more selective method where the compound is retained on a solid sorbent while impurities are washed away.

-

-

Quantification by HPLC: The concentration of this compound in the processed plasma samples is quantified using a validated HPLC method, often coupled with mass spectrometry (MS) for enhanced sensitivity and selectivity.

-

Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), t½, and oral bioavailability (F%).

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is the primary analytical technique for quantifying flavonoids in biological matrices.

General Protocol:

-

Chromatographic System: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or Mass Spectrometer).

-

Column: A reverse-phase C18 column is typically used for the separation of flavonoids.

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with a small amount of acid like formic acid) and an organic phase (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength corresponding to the maximum absorbance of this compound or mass spectrometry for higher sensitivity and specificity.

-

Quantification: A calibration curve is generated using standard solutions of this compound of known concentrations.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the bioavailability and potential mechanisms of action of this compound.

Caption: General ADME pathway for orally administered polymethoxylated flavones.

Caption: Experimental workflow for the Caco-2 cell permeability assay.

Caption: Inhibition of the NF-κB signaling pathway by polymethoxylated flavones.

Caption: Modulation of the PI3K/Akt signaling pathway by polymethoxylated flavones.

Conclusion and Future Directions

This technical guide provides a foundational overview of the potential bioavailability of this compound, based on data from analogous polymethoxylated flavones. The presented information suggests that this compound is likely to have favorable absorption characteristics, though extensive metabolism may influence its ultimate systemic exposure.

Future research should focus on:

-

Direct Pharmacokinetic Studies: Conducting in vivo studies to determine the precise pharmacokinetic profile of this compound.

-

Metabolite Identification and Activity: Identifying the major metabolites of this compound and evaluating their biological activity.

-

Formulation Development: Investigating different formulation strategies to optimize the oral bioavailability of this compound.

-

Mechanism of Action: Elucidating the specific molecular targets and signaling pathways modulated by this compound to better understand its therapeutic potential.

By systematically addressing these research areas, a comprehensive understanding of the bioavailability and pharmacological effects of this compound can be achieved, paving the way for its potential development as a novel therapeutic agent.

References

- 1. Polymethoxylated flavonoids in citrus fruits: absorption, metabolism, and anticancer mechanisms against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Structure-activity relationships of polymethoxyflavones and other flavonoids as inhibitors of non-enzymic lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. View of Absorption of polymethoxyflavones and their derivatives | Journal of Food Bioactives [isnff-jfb.com]

- 5. edepot.wur.nl [edepot.wur.nl]

- 6. Comparative effects of five polymethoxyflavones purified from Citrus tangerina on inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Hexamethylquercetagetin

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemical synthesis and subsequent purification of Hexamethylquercetagetin, a fully methylated derivative of the flavonoid quercetagetin. The methodologies outlined are based on established chemical literature and are intended to guide researchers in the efficient production of this compound for further study.

Introduction

This compound (3,5,6,7,3',4'-hexamethoxyflavone) is a polymethoxylated flavone that has garnered interest in the scientific community. Methylated flavonoids, in general, exhibit altered bioavailability and bioactivity profiles compared to their parent compounds, making them intriguing candidates for drug development and biological research. The protocols herein describe a high-yield chemical synthesis approach and robust purification strategies to obtain high-purity this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the exhaustive methylation of its parent compound, quercetagetin. The following protocol is adapted from a method reported to have a high yield.[1]

Synthesis Protocol: Per-O-methylation of Quercetagetin

This protocol describes the complete methylation of the hydroxyl groups of quercetagetin using dimethyl sulphate and a base.

Materials:

-

Quercetagetin

-

Acetone (anhydrous)

-

Dimethyl sulphate (DMS)

-

20% Sodium hydroxide (NaOH) solution

-

Hydrochloric acid (HCl) (for acidification)

-

Animal charcoal (optional)

-

Ethanol (for crystallization)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnels

-

Heating mantle or water bath

-

pH paper or pH meter

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Dissolution: Dissolve the starting material, quercetagetin (or its acetyl derivative), in anhydrous acetone in a round-bottom flask.

-

Methylation Reaction:

-

To the stirred solution, alternately add dimethyl sulphate and 20% sodium hydroxide solution in small portions.

-

Maintain the reaction mixture under constant stirring.

-

After the initial additions, make the medium distinctly alkaline by adding an excess of the sodium hydroxide solution.

-

-

Reaction Completion: Allow the reaction mixture to stand overnight with continuous stirring to ensure complete methylation.

-

Work-up:

-

Heat the mixture on a water bath to remove the acetone.

-

Once the acetone has evaporated, acidify the remaining aqueous alkaline solution with hydrochloric acid. The this compound will precipitate out as a solid.

-

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Initial Purification: Wash the crude product with water.

-

Crystallization:

-

Dissolve the crude product in hot ethanol.

-

If the solution is colored, a small amount of animal charcoal can be added to decolorize it, followed by hot filtration.

-

Allow the solution to cool slowly to induce crystallization.

-

Collect the purified crystals of this compound by filtration. The expected product will be in the form of narrow rectangular plates with a melting point of 142-144°C.[1]

-

Quantitative Data for Synthesis

The following table summarizes the reported yields for the synthesis of this compound.

| Method | Starting Material | Reagents | Reported Yield | Reference |

| Per-O-methylation in Acetone | Quercetagetin Acetate | Dimethyl sulphate, 20% Sodium Hydroxide | ~90% | [1] |

| Per-O-methylation in Acetone (with slight alterations) | Quercetagetin Acetate | Dimethyl sulphate, Alkali | 33% | [1] |

| Methylation of Pentamethyl Ether (dry potassium salt) | Pentamethyl Quercetagetin | Dimethyl sulphate | Poor | [1] |

| Methylation with Methyl Iodide | Quercetagetin | Methyl iodide, Anhydrous potassium carbonate | Poor (Pentamethyl ether was the main product) | [1] |

Purification of this compound

Purification is a critical step to ensure the final product is suitable for biological and chemical assays. The choice of purification method will depend on the scale of the synthesis and the nature of the impurities.

Purification Protocol: Column Chromatography

For impurities that are not removed by crystallization, column chromatography is an effective method. Both normal-phase and reverse-phase chromatography can be employed for flavonoid purification.[2]

Protocol 3.1.1: Normal-Phase Silica Gel Chromatography

Materials:

-

Crude this compound

-

Silica gel (for column chromatography)

-

Hexane

-

Ethyl acetate

Equipment:

-

Glass chromatography column

-

Fraction collector or test tubes

-

Rotary evaporator

Procedure:

-

Column Packing: Prepare a silica gel slurry in hexane and pack it into the chromatography column.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and load it onto the top of the silica gel column.

-

Elution: Elute the column with a gradient of hexane and ethyl acetate. A typical gradient might start with 100% hexane and gradually increase the proportion of ethyl acetate (e.g., from 0% to 50% ethyl acetate).[2]

-

Fraction Collection: Collect fractions and monitor the separation using thin-layer chromatography (TLC).

-

Product Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.

Protocol 3.1.2: Reverse-Phase C18 Chromatography

Materials:

-

Crude this compound

-

C18 reverse-phase silica gel

-

Methanol

-

Water

Equipment:

-

Glass chromatography column or a flash chromatography system

-

Fraction collector or test tubes

-

Rotary evaporator

Procedure:

-

Column Packing: Pack the C18 column according to the manufacturer's instructions.

-

Sample Loading: Dissolve the crude product in a small volume of the initial mobile phase and load it onto the column.

-

Elution: Elute the column with a gradient of water and methanol. For example, a gradient from 20% to 80% methanol in water can be effective for separating methylated flavones.[2]

-

Fraction Collection and Analysis: Collect and analyze the fractions as described for normal-phase chromatography.

-

Product Isolation: Combine the pure fractions and remove the solvents.

Purification Protocol: Size-Exclusion Chromatography

Size-exclusion chromatography using Sephadex LH-20 is a common technique for purifying flavonoids.[3]

Materials:

-

Crude this compound

-

Sephadex LH-20

-

Methanol

Equipment:

-

Glass chromatography column

-

Fraction collector or test tubes

-

Rotary evaporator

Procedure:

-

Column Preparation: Swell the Sephadex LH-20 beads in methanol and pack the column.

-

Sample Application: Dissolve the crude sample in a minimal amount of methanol and apply it to the top of the column.

-

Elution: Elute the column with methanol.[3]

-

Fraction Collection: Collect fractions and monitor for the presence of the desired compound.

-

Solvent Removal: Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Quantitative Data for Purification

The purity of this compound can be assessed by various analytical techniques.

| Parameter | Value | Method of Analysis | Reference |